molecular formula C10H5BrFNO3 B1273419 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 1019016-15-9

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1273419
M. Wt: 286.05 g/mol
InChI Key: LVUZMPYPFCZPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The presence of bromine and fluorine atoms in the compound suggests that it may have unique chemical reactivity and physical properties that could be leveraged in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of brominated hydroxyquinoline derivatives has been described in the literature. For instance, a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) has been synthesized, indicating that brominated hydroxyquinolines can be functionalized to serve specific roles in chemical reactions . Additionally, the synthesis of various quinoline derivatives, such as 1-cyclopropyl-1,4-dihydro-6-fluoro-7-(substituted secondary amino)-8-methoxy-5-(sub)-4-oxoquinoline-3-carboxylic acids, has been reported, demonstrating the feasibility of introducing diverse substituents into the quinoline framework .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can influence the electronic properties of the molecule. The addition of halogens like bromine and fluorine can further modulate the electronic distribution and reactivity of the molecule. For example, the presence of a bromine atom in the structure of a novel bromoquinolinium reagent has been shown to facilitate the identification of carboxylic acids due to the characteristic bromine isotope pattern in mass spectra .

Chemical Reactions Analysis

Brominated hydroxyquinolines, such as BHQ, have been shown to possess greater single-photon quantum efficiency than other photolabile protecting groups, suggesting that they can undergo efficient photochemical reactions . The reactivity of brominated quinolines in metalation and functionalization sequences has also been explored, with studies demonstrating the conversion of 2-bromo-3-fluoroquinolines into various carboxylic acids through halogen/metal permutation and carboxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated quinoline derivatives are influenced by the nature of the substituents. The introduction of a bromine atom can increase the molecular weight and potentially affect the solubility and volatility of the compound. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its interaction with biological targets. For instance, the designed 8-hydroxyquinoline derivative with an appended boron-dipyrromethene function exhibited selective fluoroionophoric properties, indicating that the physical properties of the molecule can be tailored for specific sensing applications .

Scientific Research Applications

  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial effects .
  • Anticancer Activity

    • Field : Oncology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their anticancer properties .
  • Antifungal Activity

    • Field : Mycology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their antifungal properties .
  • Inhibition of 2OG-dependent Enzymes

    • Field : Biochemistry
    • Application : 8-Hydroxyquinoline derivatives have been studied as inhibitors of 2OG-dependent enzymes .
  • Chelation of Metalloproteins

    • Field : Biochemistry
    • Application : 8-Hydroxyquinoline derivatives have been studied for their ability to chelate metalloproteins .
  • Anti-HIV Activity

    • Field : Virology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their anti-HIV properties .
  • Alzheimer’s Disease Treatment

    • Field : Neurology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their potential in treating Alzheimer’s disease .
  • Antiviral Activity

    • Field : Virology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their antiviral properties .
  • Antibacterial Activity

    • Field : Microbiology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their antibacterial properties .
  • Drug Development

    • Field : Pharmacology
    • Application : 8-Hydroxyquinoline derivatives are considered “privileged structures” in drug development, meaning they can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .
  • Synthesis of Other Compounds

    • Field : Organic Chemistry
    • Application : 8-Hydroxyquinoline derivatives can be used as intermediates in the synthesis of other compounds .
  • Development of Lead Compounds

    • Field : Medicinal Chemistry
    • Application : Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds. Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .
  • Neurodegenerative Diseases

    • Field : Neurology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their potential in treating neurodegenerative diseases, including Alzheimer’s disease .
  • Antiparasitic Activity

    • Field : Parasitology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their antiparasitic properties .
  • Anti-Inflammatory Activity

    • Field : Immunology
    • Application : 8-Hydroxyquinoline derivatives have been studied for their anti-inflammatory properties .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : 8-Hydroxyquinoline derivatives have been studied for their antioxidant properties .
  • Metal Chelation

    • Field : Inorganic Chemistry
    • Application : 8-Hydroxyquinoline derivatives have been studied for their ability to chelate metals, which can be useful in various applications, including the treatment of metal overload conditions .
  • Drug Discovery

    • Field : Pharmacology
    • Application : 8-Hydroxyquinoline derivatives are considered “privileged structures” in drug discovery, meaning they can bind to a diverse range of targets with high affinities, thus benefiting the discovery of novel bioactive agents .

Safety And Hazards


  • Toxicity : Information on acute toxicity, chronic effects, and environmental impact should be assessed.

  • Handling Precautions : Standard laboratory safety practices apply.

  • Disposal : Proper disposal methods must be followed.


Future Directions

Research avenues for 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

  • Derivatives : Explore structural modifications to enhance desired properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


Please note that this analysis is based on available information, and further studies are essential to fully understand the compound’s properties and applications12.


properties

IUPAC Name

8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUZMPYPFCZPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392911
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

1019016-15-9
Record name 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.